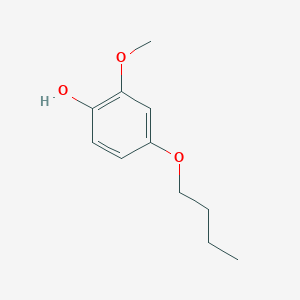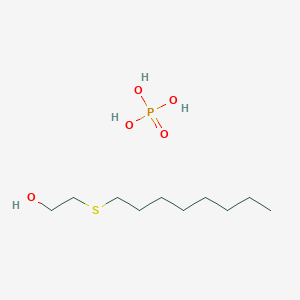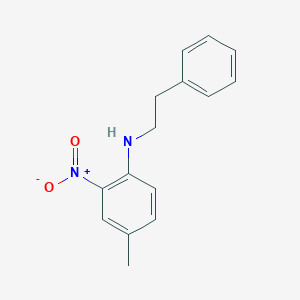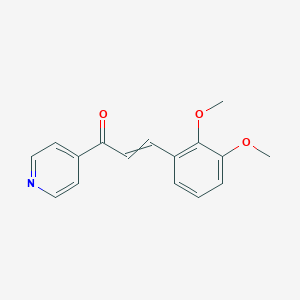
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH is a peptide sequence composed of the amino acids threonine, serine, arginine, valine, serine, glycine, and glutamine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often employs large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield hydroxylated peptides, while reduction of disulfide bonds results in free thiol-containing peptides.
Scientific Research Applications
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: has various scientific research applications, including:
Chemistry: Studying peptide synthesis methods and developing new coupling reagents.
Biology: Investigating the biological activities of peptides and their interactions with proteins and enzymes.
Medicine: Exploring potential therapeutic applications, such as antimicrobial peptides or peptide-based drugs.
Industry: Developing peptide-based materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH depends on its specific biological activity. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various cellular pathways, leading to specific biological effects. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids.
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-Ala-OH: A similar peptide with an additional alanine residue.
Uniqueness
H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: is unique due to its specific sequence of amino acids, which determines its structure and biological activity. The presence of arginine and glutamine residues can influence its interactions with molecular targets and its overall stability.
Properties
CAS No. |
869467-35-6 |
|---|---|
Molecular Formula |
C28H51N11O12 |
Molecular Weight |
733.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H51N11O12/c1-12(2)21(26(49)38-16(10-40)22(45)34-9-19(44)35-15(27(50)51)6-7-18(29)43)39-23(46)14(5-4-8-33-28(31)32)36-24(47)17(11-41)37-25(48)20(30)13(3)42/h12-17,20-21,40-42H,4-11,30H2,1-3H3,(H2,29,43)(H,34,45)(H,35,44)(H,36,47)(H,37,48)(H,38,49)(H,39,46)(H,50,51)(H4,31,32,33)/t13-,14+,15+,16+,17+,20+,21+/m1/s1 |
InChI Key |
CIJGOXRKJYIABJ-FEEYSSBVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)




![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)



